N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide is a complex organic compound characterized by its unique structure, which includes a benzo[d]imidazole ring fused to a phenyl group, and a methoxy-naphthamide moiety
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They have been found to interact with various targets, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives have been found to inhibit the proliferation of certain cell lines .
Biochemical Pathways
Imidazole-containing compounds are known to affect various biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole-containing compounds are generally known for their broad range of chemical and biological properties, which suggests they may have favorable pharmacokinetic profiles .
Result of Action
Imidazole-containing compounds are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The biological activities of imidazole-containing compounds suggest that they may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide typically involves multiple steps. One common approach is the reaction of o-phenylenediamine with salicylic acid to form 2-(1H-benzo[d]imidazol-2-yl)phenol, followed by further reactions to introduce the methoxy-naphthamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide may be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: This compound has potential medicinal applications, including its use as a therapeutic agent in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.
Naphthamide derivatives: These compounds contain the naphthamide moiety and are used in various chemical and biological applications.
Uniqueness: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide stands out due to its unique combination of functional groups, which allows for diverse reactivity and potential applications. Its distinct structure and properties make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-30-23-15-17-9-3-2-8-16(17)14-19(23)25(29)28-20-11-5-4-10-18(20)24-26-21-12-6-7-13-22(21)27-24/h2-15H,1H3,(H,26,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPZGTPPBQWRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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